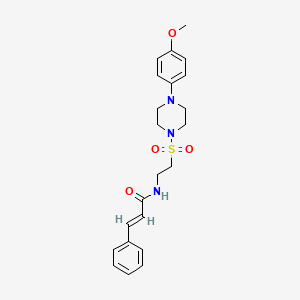

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a synthetic compound featuring a cinnamamide core linked to a piperazine-sulfonylethyl moiety. The structure includes a 4-methoxyphenyl substituent on the piperazine ring, which may influence electronic and steric properties.

Properties

IUPAC Name |

(E)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-29-21-10-8-20(9-11-21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-7-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,23,26)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTKNPBSORTYNI-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to targetacetylcholinesterase (AChE) and alpha1-adrenergic receptors . These targets play crucial roles in neurotransmission and smooth muscle contraction, respectively.

Mode of Action

Similar piperazine derivatives have been shown to inhibit ache, thereby increasing central cholinergic neurotransmission. Additionally, some piperazine derivatives have been found to act as antagonists at alpha1-adrenergic receptors.

Biochemical Pathways

Inhibition of ache can affect the cholinergic pathway, leading to increased levels of acetylcholine in the synaptic cleft. Antagonism of alpha1-adrenergic receptors can affect adrenergic signaling, potentially leading to relaxation of smooth muscles.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide, often referred to as C224-1705, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and therapeutic potential.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 492.66 g/mol. The compound features multiple functional groups that contribute to its biological activity, including sulfonamide and piperazine moieties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 492.66 g/mol |

| LogP (Partition Coefficient) | 2.188 |

| Water Solubility (LogSw) | -2.64 |

| Polar Surface Area | 72.009 Ų |

These properties suggest moderate lipophilicity, which may influence the compound's absorption and distribution in biological systems.

Research indicates that compounds with piperazine and sulfonamide structures often exhibit diverse biological activities, including:

- Antidepressant Effects : The piperazine ring is known to interact with serotonin receptors, suggesting potential antidepressant properties.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell functions.

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that derivatives of piperazine exhibited significant binding affinity for serotonin receptors, indicating potential use as antidepressants . While specific data on C224-1705 is limited, its structural similarity suggests it may exhibit comparable effects.

- Antimicrobial Properties : Research on related sulfonamide compounds revealed potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus . This suggests that C224-1705 may also possess antimicrobial properties worth exploring.

- Neuroprotective Effects : In vitro studies have indicated that piperazine-containing compounds can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of C224-1705 in vitro:

- Cell Viability Assays : Initial tests showed that C224-1705 does not significantly affect the viability of human cell lines at low concentrations, indicating a favorable safety profile for further testing.

- Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms by which this compound exerts its effects on cellular pathways.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Detailed Pharmacological Profiling : Comprehensive studies to evaluate its efficacy across various models of disease.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity could lead to more potent derivatives.

- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential for assessing therapeutic potential in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with piperazine-sulfonyl derivatives documented in the Enamine Ltd Building Blocks Catalogue (2020). Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

| Compound Name | Core Structure | Piperazine Substituent | Amide Type | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide | Cinnamamide | 4-Methoxyphenyl | Cinnamamide | C₂₃H₂₈N₃O₄S* | ~450.55* |

| N-(4-chlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide [EN300-266074] | Acetamide | Phenyl (ethenesulfonyl) | Acetamide | C₂₀H₂₂ClN₃O₃S | 419.93 |

| N-(3-ethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide | Acetamide | Phenyl (ethenesulfonyl) | Acetamide | C₂₂H₂₇N₃O₃S | ~437.54* |

Key Differences:

Amide Core: The target compound features a cinnamamide group (C₉H₇NO), which introduces greater aromaticity and bulk compared to the acetamide (C₂H₄NO) in analogs. This may enhance π-π stacking interactions with biological targets but reduce solubility .

Piperazine Substituent : The 4-methoxyphenyl group in the target compound provides an electron-donating methoxy (-OCH₃) group, contrasting with the unsubstituted phenyl or chloro/ethyl substituents in analogs. This could modulate receptor binding affinity or metabolic stability .

Molecular Weight: The cinnamamide derivative has a higher molecular weight (~450 vs.

Research Findings and Implications

Pharmacological Insights (Inferred from Structural Analog Data):

- Receptor Binding : Piperazine-sulfonyl analogs are frequently explored as serotonin or dopamine receptor ligands. The 4-methoxyphenyl group may enhance selectivity for serotonin receptors (e.g., 5-HT₁A) due to its electron-donating properties .

- Solubility and Bioavailability : The cinnamamide moiety may reduce aqueous solubility compared to acetamide analogs, necessitating formulation adjustments for in vivo studies.

- Synthetic Feasibility : The compound’s complexity (e.g., sulfonylethyl linkage) aligns with Enamine Ltd’s catalogued intermediates, suggesting accessible synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.